({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)amine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a triazole ring, and a furyl group. It also contains a fluorophenyl group and a methyl group . The presence of these functional groups suggests that the compound could have a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a fluorophenyl group and a triazole ring, which is a five-membered ring containing three nitrogen atoms . The furyl group, which is a five-membered ring containing an oxygen atom, is also attached to the molecule .Chemical Reactions Analysis
The compound’s chemical reactions would be influenced by its functional groups. For example, the fluorophenyl group could undergo electrophilic aromatic substitution reactions, while the triazole ring could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, while the presence of the triazole ring could increase its polarity .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and evaluation of its potential uses. For example, if it were a drug, future research could focus on optimizing its synthesis, characterizing its pharmacological properties, and assessing its efficacy and safety in clinical trials .
Properties
IUPAC Name |
1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-[[5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN5OS/c1-27(16-21-7-8-22(30-21)31-23-26-25-17-28(23)2)15-19-10-13-29(14-11-19)12-9-18-3-5-20(24)6-4-18/h3-8,17,19H,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMGBTZDQGYTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=CC=C(O2)CN(C)CC3CCN(CC3)CCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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